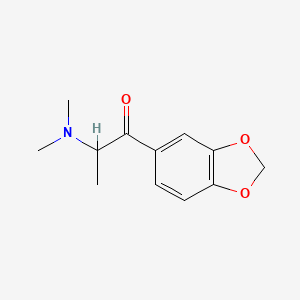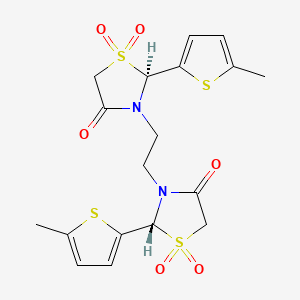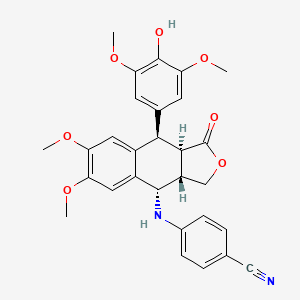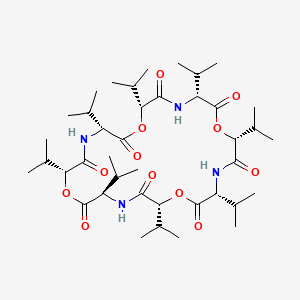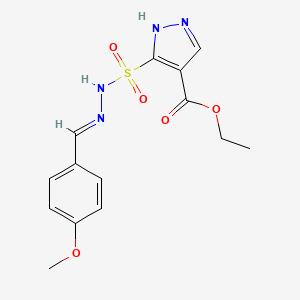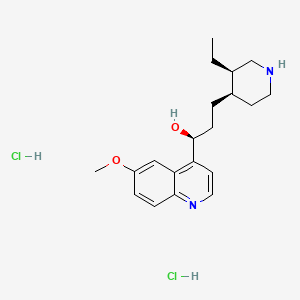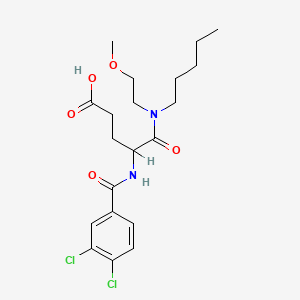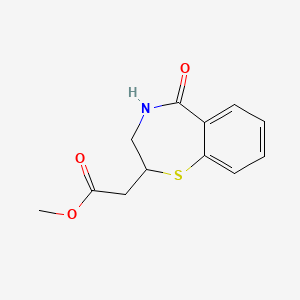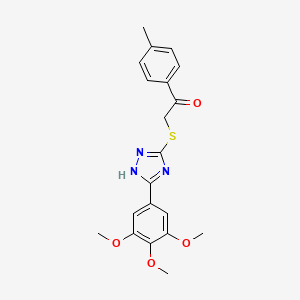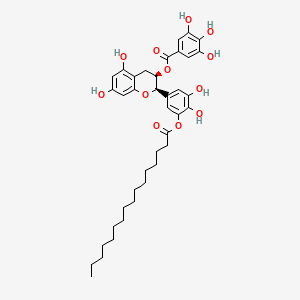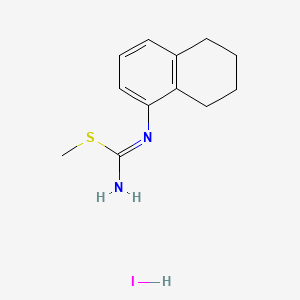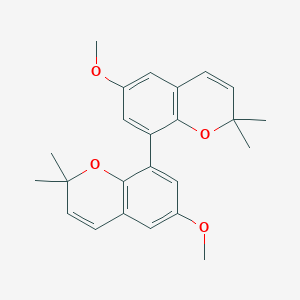
6,6'-Dimethoxy-2,2,2',2'-tetramethyl-8,8'-bi-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran is a chemical compound with the molecular formula C24H26O4 and a molecular weight of 378.4608 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters . It is also known by its systematic name, 8,8’-bi-2H-1-benzopyran, 6,6’-dimethoxy-2,2,2’,2’-tetramethyl- .
Métodos De Preparación
The synthetic routes for 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran typically involve the use of various coupling reactions. Common methods include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often require specific ligands and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran undergoes various types of chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran has various applications in scientific research, including:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : It is studied for its potential biological activities and interactions with biomolecules.
- Medicine : It is investigated for its potential therapeutic properties and as a lead compound for drug development.
- Industry : It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparación Con Compuestos Similares
6,6’-Dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran can be compared with other similar compounds, such as:
- 8,8’-Bis(6-methoxy-2,2-dimethylchromene)
- 2H-1-Benzopyran, 3,4-dihydro-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 6,6’-dimethoxy-2,2,2’,2’-tetramethyl-8,8’-bi-2H-1-benzopyran lies in its specific substitution pattern and the resulting chemical behavior.
Propiedades
Número CAS |
80943-34-6 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
6-methoxy-8-(6-methoxy-2,2-dimethylchromen-8-yl)-2,2-dimethylchromene |
InChI |
InChI=1S/C24H26O4/c1-23(2)9-7-15-11-17(25-5)13-19(21(15)27-23)20-14-18(26-6)12-16-8-10-24(3,4)28-22(16)20/h7-14H,1-6H3 |
Clave InChI |
GEXYILDOMGMFQN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C(=CC(=C2)OC)C3=CC(=CC4=C3OC(C=C4)(C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


